molecular formula C12H16FNO B1445262 4-[(3-Fluorophenyl)methyl]oxan-4-amine CAS No. 1270850-89-9

4-[(3-Fluorophenyl)methyl]oxan-4-amine

Cat. No. B1445262
M. Wt: 209.26 g/mol
InChI Key: TVDYGDHSWDMGHA-UHFFFAOYSA-N
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Description

“4-[(3-Fluorophenyl)methyl]oxan-4-amine” is a chemical compound with the CAS Number: 1270850-89-9 . It has a molecular weight of 209.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)tetrahydro-2H-pyran-4-ylamine .


Molecular Structure Analysis

The InChI code for “4-[(3-Fluorophenyl)methyl]oxan-4-amine” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[(3-Fluorophenyl)methyl]oxan-4-amine” is a powder at room temperature .

Scientific Research Applications

Role in Orexin Receptor Mechanisms

4-[(3-Fluorophenyl)methyl]oxan-4-amine, particularly as part of compounds like GSK1059865, has been studied for its role in modulating feeding, arousal, stress, and drug abuse. This research highlights its potential impact on neural systems, specifically in the context of binge eating (BE) models in rats. It has been found that compounds like GSK1059865 can selectively reduce binge eating without affecting standard food pellet intake, implying a significant role in Orexin-1 Receptor mechanisms (Piccoli et al., 2012).

Application in Chymotrypsin Analysis

This compound has also been applied in the field of biochemistry, particularly in the development of fluorogenic reagents like 4-Amino-7-nitrobenz-2-oxa-1,3-diazole for the analysis of chymotrypsin. This highlights its utility in enzyme assay and analysis, contributing to our understanding of enzyme functions and interactions (Sato, Miyakawa, & Kanaoka, 1984).

Antibacterial and Antioxidant Properties

Research has also explored the synthesis of derivatives of this compound, revealing notable antibacterial and antioxidant properties. Studies indicate that certain derivatives demonstrate high antibacterial activity, suggesting potential applications in medical and pharmaceutical fields (Arutyunyan et al., 2012).

Role in Enantiopure Chiral Resolution

The compound has been employed as a chiral resolution reagent, particularly in identifying and quantifying diastereomeric products of alpha-chiral amines. This application is crucial in the field of organic chemistry and pharmaceuticals for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis and Characterization in Polymer Science

In polymer science, this compound has been used in the synthesis and characterization of anion exchange polymer electrolytes. Its role in the activated fluorophenyl-amine reaction demonstrates its utility in advanced material science, particularly in creating guanidinium-functionalized polymers (Kim et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDYGDHSWDMGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorophenyl)methyl]oxan-4-amine

CAS RN

1270850-89-9
Record name 4-[(3-fluorophenyl)methyl]oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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